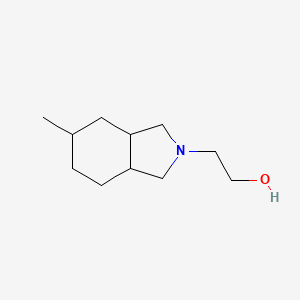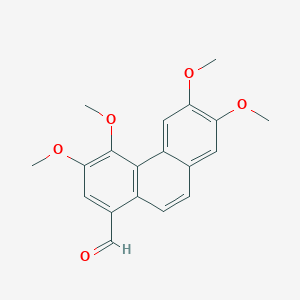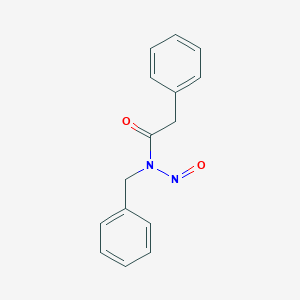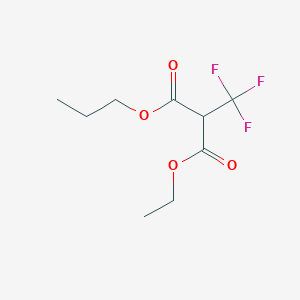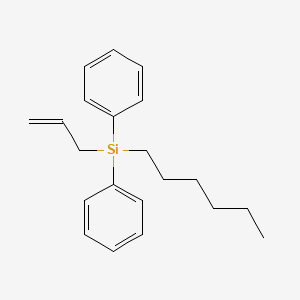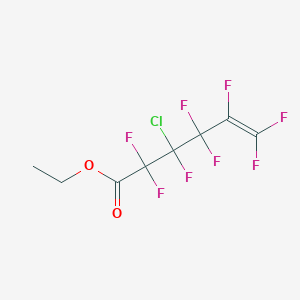
Trichloro(3-chloropropoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(3-chloropropoxy)silane is an organosilicon compound with the molecular formula C₃H₆Cl₄Si. It is a colorless liquid that is primarily used as an intermediate in the production of various silane coupling agents. These agents are crucial in forming durable bonds between organic and inorganic materials, providing properties such as water and heat resistance, and enhancing adhesion without negatively affecting the original properties of the materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trichloro(3-chloropropoxy)silane is typically synthesized through the hydrosilylation of allyl chloride with trichlorosilane. This reaction is catalyzed by transition metals such as platinum or rhodium. The reaction conditions often involve room temperature and the use of solvents like cyclohexanone, isopropanol, and tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of trichlorosilane with chloropropylene in the presence of a catalyst such as chloroplatinic acid. The reaction is carried out at room temperature, and the yield of the product is typically around 70-76% .
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro(3-chloropropoxy)silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of hydrosilanes to alkenes.
Nucleophilic Substitution: Replacement of a leaving group with a nucleophile.
Alcoholysis: Reaction with alcohols to form silanols and alkoxysilanes.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by transition metals like platinum or rhodium.
Nucleophilic Substitution: Involves nucleophiles such as alcohols or amines.
Alcoholysis: Typically carried out in the presence of an alcohol under mild conditions.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds.
Nucleophilic Substitution: Forms silane coupling agents.
Alcoholysis: Results in the formation of silanols and alkoxysilanes.
Applications De Recherche Scientifique
Trichloro(3-chloropropoxy)silane is widely used in scientific research and industry. Some of its applications include:
Chemistry: Used as a precursor for synthesizing various organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Utilized in the development of drug delivery systems.
Mécanisme D'action
The mechanism of action of trichloro(3-chloropropoxy)silane involves its ability to form strong bonds with both organic and inorganic materials. This is achieved through the formation of siloxane bonds, which provide durability and resistance to environmental factors. The compound’s molecular targets include hydroxyl groups on surfaces, which it reacts with to form stable siloxane linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichlorosilane: Used in the production of ultrapure silicon for the semiconductor industry.
Dichlorosilane: Employed in the synthesis of silicon-containing organic compounds.
Silicon Tetrachloride: Utilized in the production of optical fibers and as a precursor for other silicon compounds.
Uniqueness
Trichloro(3-chloropropoxy)silane is unique due to its specific structure, which allows it to act as an intermediate in the production of silane coupling agents. Its ability to form durable bonds with both organic and inorganic materials makes it particularly valuable in various industrial applications .
Propriétés
Numéro CAS |
62806-46-6 |
|---|---|
Formule moléculaire |
C3H6Cl4OSi |
Poids moléculaire |
228.0 g/mol |
Nom IUPAC |
trichloro(3-chloropropoxy)silane |
InChI |
InChI=1S/C3H6Cl4OSi/c4-2-1-3-8-9(5,6)7/h1-3H2 |
Clé InChI |
TWIFUEXFXDCZSN-UHFFFAOYSA-N |
SMILES canonique |
C(CO[Si](Cl)(Cl)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B14502464.png)

![2,2,3,3-Tetramethylbicyclo[2.2.0]hexane](/img/structure/B14502468.png)
![Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane](/img/structure/B14502470.png)
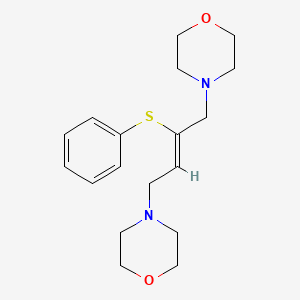
![N-(Bicyclo[2.2.2]octan-1-yl)acetamide](/img/structure/B14502497.png)

